molecular formula C16H12N2O4 B14308864 8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione CAS No. 113361-74-3

8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione

Cat. No.: B14308864
CAS No.: 113361-74-3
M. Wt: 296.28 g/mol
InChI Key: WIFMNIAEAZMGAI-UHFFFAOYSA-N
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Description

8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine functional group attached to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione typically involves the reaction of 3-hydroxybenzaldehyde with 4-methyl-2H-1-benzopyran-2,7(8H)-dione in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an ethanol solvent. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Oximes and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Hydroxyphenyl)hydrazinylidene]-1-prop-2-enyl-2-indolone
  • (3-Hydroxyphenyl)acetaldehyde

Uniqueness

8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione is unique due to its specific structural features, such as the presence of both a hydrazone group and a benzopyran ring. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

113361-74-3

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

7-hydroxy-8-[(3-hydroxyphenyl)diazenyl]-4-methylchromen-2-one

InChI

InChI=1S/C16H12N2O4/c1-9-7-14(21)22-16-12(9)5-6-13(20)15(16)18-17-10-3-2-4-11(19)8-10/h2-8,19-20H,1H3

InChI Key

WIFMNIAEAZMGAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2N=NC3=CC(=CC=C3)O)O

Origin of Product

United States

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